1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C12H15NO It is a derivative of tetrahydroquinoline, featuring an ethyl group at the first position and an aldehyde group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be synthesized from 1,2,3,4-tetrahydroquinoline through a series of chemical reactions. One common method involves the alkylation of 1,2,3,4-tetrahydroquinoline with ethyl bromide in the presence of a base, followed by oxidation of the resulting 1-ethyl-1,2,3,4-tetrahydroquinoline to introduce the aldehyde group at the sixth position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: 1-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 1-Butyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Comparison: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development .
Properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOXRHQBXAJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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